A high-affinity muscarinic antagonist commonly used as a tool in animal and tissue studies.
3-Quinuclidinyl benzilate
CAS No.: 6581-06-2
Cat. No.: VC0005993
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6581-06-2 |
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Molecular Formula | C21H23NO3 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate |
Standard InChI | InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2 |
Standard InChI Key | HGMITUYOCPPQLE-UHFFFAOYSA-N |
Isomeric SMILES | C1CN2CCC1[C@H](C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES | C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES | C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Colorform | Crystalline solid Vapors colorless |
Melting Point | 164 °C |
Chemical Structure and Physicochemical Properties
3-Quinuclidinyl benzilate (IUPAC name: 1-azabicyclo[2.2.2]octan-3-yl hydroxy(diphenyl)acetate) is a tertiary amine ester derived from benzilic acid and a quinuclidinol alcohol. Its molecular formula is , with a molecular weight of 337.42 g/mol . The compound’s bicyclic quinuclidine moiety enables high affinity for muscarinic acetylcholine receptors (mAChRs), while its lipophilic benzilate component facilitates blood-brain barrier penetration .
Table 1: Physicochemical Characteristics of 3-Quinuclidinyl Benzilate
BZ is a white, crystalline powder that is odorless and non-irritating, making it imperceptible upon exposure . Its stability in diverse environments—including soil, water, and organic solvents—contributes to its persistence, with degradation rates influenced by pH and temperature .
Synthesis and Historical Development
The synthesis of 3-quinuclidinyl benzilate was first reported by Hoffmann-La Roche in 1951 during efforts to develop gastrointestinal antispasmodics . By 1961, the U.S. Army adopted BZ under the code EA-2277, later standardizing it as a military incapacitant . Stockpiles were destroyed by 1989 under chemical weapons treaties, though unconfirmed reports speculated its retention by other nations under designations like "Agent 15" .
Mechanism of Action: Anticholinergic Toxidrome
BZ exerts its effects via competitive antagonism of mAChRs, binding all subtypes (M1–M5) with high affinity . This inhibition disrupts parasympathetic neurotransmission, leading to the classic anticholinergic toxidrome characterized by:
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Central Effects: Delirium, hallucinations, impaired memory, and stupor .
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Peripheral Effects: Tachycardia, mydriasis (pupil dilation), hyperthermia, dry mucous membranes, and flushed skin .
The mnemonic "mad as a hatter, red as a beet, dry as a bone, blind as a bat" encapsulates the syndrome, reflecting cognitive dysfunction, cutaneous vasodilation, anhidrosis, and cycloplegia, respectively . Central nervous system penetration results in prolonged symptoms, with peak effects occurring 9.5 hours post-exposure and resolving over 4 days .
Toxicity and Lethal Dosage
Parameter | Value | Source |
---|---|---|
Human ED₅₀ (Inhalation) | ~60 mg/min/m³ | |
Mouse LD₅₀ (Intraperitoneal) | 103 mg/kg | |
Time to Peak Effect | 9.5 hours |
Medical Management and Treatment
No specific antidote for BZ exists, but supportive care and pharmacologic interventions mitigate symptoms:
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Physostigmine: A cholinesterase inhibitor that reversibly crosses the blood-brain barrier, counteracting central and peripheral anticholinergic effects . Doses of 1–2 mg IV are administered every 30–60 minutes until symptoms abate.
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Cooling Measures: Required to address hyperthermia secondary to anhidrosis .
Decontamination involves removing contaminated clothing and irrigating skin with soapy water. Due to BZ’s environmental persistence, prolonged monitoring is essential to prevent re-exposure .
Environmental Persistence and Degradation
BZ’s stability in water (half-life >72 hours) and soil complicates decontamination efforts . Hydrolysis occurs slowly under acidic conditions, while alkaline environments accelerate degradation. Photolysis and microbial action contribute minimally to breakdown, necessitating chemical neutralization in affected areas .
Contemporary Research Applications
Despite its military phase-out, BZ remains a valuable tool in neuroscience:
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Receptor Binding Studies: Radiolabeled BZ analogs like H-QNB are gold standards for quantifying mAChR density in tissues .
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Animal Models of Dementia: BZ-induced cognitive deficits simulate cholinergic dysfunction in Alzheimer’s disease, aiding therapeutic development .
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Behavioral Research: Low-dose BZ administration elucidates the role of mAChRs in learning and memory .
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